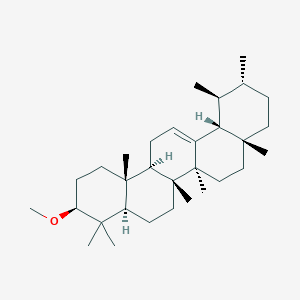
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene is a triterpenoid compound with the chemical formula C31H52O and a molecular weight of 440.74398 g/mol . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units. This compound is known for its various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be achieved through various synthetic routes. One common method involves the methylation of ursolic acid derivatives. The reaction typically requires the use of methanol as a methylating agent and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources followed by chemical modification. For instance, triterpenoids can be isolated from plants like Ficus pandurata and then subjected to methylation reactions to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a strong acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triterpenoids.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other triterpenoids.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of (1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene involves its interaction with various molecular targets and pathways. It has been shown to bind to cannabinoid and opioid receptors, exhibiting significant affinity towards the CB2 receptor. This interaction leads to the modulation of various signaling pathways, resulting in its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene can be compared with other similar triterpenoids such as:
Ursolic acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory effects.
Betulinic acid: Investigated for its anticancer and antiviral activities.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.
Propiedades
Número CAS |
14021-28-4 |
|---|---|
Fórmula molecular |
C31H52O |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(1S,2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-methoxy-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)22(26(28)21(20)2)10-11-24-29(6)16-14-25(32-9)27(3,4)23(29)13-17-31(24,30)8/h10,20-21,23-26H,11-19H2,1-9H3/t20-,21+,23+,24-,25+,26+,28-,29+,30-,31-/m1/s1 |
Clave InChI |
LSPRUOJZIMBOTO-NVRFGEMYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















